molecular formula C12H9BF3NO3 B6343588 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid CAS No. 2121514-15-4

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid

Cat. No.: B6343588
CAS No.: 2121514-15-4
M. Wt: 283.01 g/mol
InChI Key: OFPZCXPIRJJEGC-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a boronic acid derivative featuring a pyridine core substituted at position 3 with a 4-(trifluoromethoxy)phenyl group and at position 5 with a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to introduce the trifluoromethoxy-substituted aromatic system into complex molecules. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

[5-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3NO3/c14-12(15,16)20-11-3-1-8(2-4-11)9-5-10(13(18)19)7-17-6-9/h1-7,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPZCXPIRJJEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The iridium catalyst system—comprising [Ir(OMe)(COD)]₂ and 4,4-di-tert-butyl bipyridine (dtbbpy)—activates the pyridine ring for borylation via oxidative addition into the C–H bond. The 4-(trifluoromethoxy)phenyl group at position 3 creates a steric environment that favors borylation at the 5-position, as observed in analogous CF₃-substituted pyridines. This regioselectivity aligns with the steric guidance principle, where bulky substituents direct borylation to less hindered positions.

Synthetic Procedure

The reaction is conducted under solvent-free conditions at 80°C using pinacolborane (HBPin) as the boron source. A typical protocol involves:

  • Charging a Schlenk flask with [Ir(OMe)(COD)]₂ (1 mol%), dtbbpy (2 mol%), and HBPin (1.5 equiv).

  • Adding 3-[4-(Trifluoromethoxy)phenyl]pyridine (1 equiv) and heating the mixture at 80°C for 12–24 hours.

  • Purifying the crude product via column chromatography to isolate the boronic ester, followed by hydrolysis to the boronic acid.

This method yields 70–85% of the target compound, contingent on the purity of the starting material and optimal catalyst activity.

Grignard Reagent-Mediated Boron Incorporation

The Grignard approach involves converting a halogenated pyridine precursor into a boronic acid through sequential magnesium insertion and borate ester formation. For the target compound, this method requires 5-bromo-3-[4-(trifluoromethoxy)phenyl]pyridine as the starting material.

Stepwise Synthesis

  • Grignard Formation :

    • React 5-bromo-3-[4-(trifluoromethoxy)phenyl]pyridine with magnesium turnings in tetrahydrofuran (THF) under inert conditions.

    • Initiate the reaction with a catalytic amount of iodine and maintain gentle reflux.

  • Borate Ester Quenching :

    • Transfer the Grignard reagent to a solution of trimethyl borate in THF at -78°C.

    • Warm the mixture to room temperature and hydrolyze with aqueous hydrochloric acid.

  • Isolation :

    • Extract the boronic acid with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure.

This method achieves approximately 65% yield, though pyridine Grignard reagents are less common due to the aromatic ring’s stability.

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation offers a reliable route to aryl boronic acids from halogenated precursors using palladium catalysts and bis(pinacolato)diboron (B₂Pin₂). Applied to the target compound, this method involves:

Reaction Conditions

  • Combine 5-bromo-3-[4-(trifluoromethoxy)phenyl]pyridine with B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 equiv) in dioxane.

  • Heat the mixture at 80°C for 12 hours under nitrogen.

  • Hydrolyze the resulting boronic ester to the boronic acid using acidic aqueous workup.

This protocol typically yields 75–80% of the desired product, with the palladium catalyst facilitating efficient boron transfer.

Comparative Analysis of Methods

Method Starting Material Catalyst System Conditions Yield Advantages Challenges
Iridium-Catalyzed Borylation3-[4-(Trifluoromethoxy)phenyl]pyridine[Ir(OMe)(COD)]₂, dtbbpySolvent-free, 80°C70–85%Direct C–H activation; no prehalogenationRequires specialized iridium catalysts
Grignard Approach5-Bromo-3-[4-(Trifluoromethoxy)phenyl]pyridineMg, B(OMe)₃THF, -78°C to RT~65%Well-established for aryl boronic acidsPyridine Grignard stability issues
Miyaura Borylation5-Bromo-3-[4-(Trifluoromethoxy)phenyl]pyridinePd(dppf)Cl₂, B₂Pin₂Dioxane, 80°C75–80%High functional group toleranceRequires bromide precursor

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid has been investigated for its potential as an anticancer agent. Boronic acids are known for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. Studies have shown that modifications to the boronic acid structure can enhance bioactivity against specific cancer types.

Case Study: Inhibition of Proteasome Activity
A study demonstrated that derivatives of boronic acids, including 3-[4-(trifluoromethoxy)phenyl]-pyridine-5-boronic acid, exhibited significant inhibition of the proteasome in vitro. The structure-activity relationship (SAR) highlighted that the trifluoromethoxy group improves binding affinity to the target enzyme, leading to increased cytotoxicity in cancer cell lines .

Organic Synthesis

Building Block in Cross-Coupling Reactions
This compound serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds. The trifluoromethoxy group enhances the electronic properties of the phenyl ring, facilitating more efficient coupling reactions.

Data Table: Reaction Conditions for Suzuki Coupling

ReactantsCatalystBaseSolventTemperatureYield (%)
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid + Aryl HalidePd(OAc)₂K₂CO₃Toluene80 °C85%
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid + Alkyl HalidePd(PPh₃)₄NaOHDMF120 °C90%

These reactions demonstrate the compound's effectiveness as a coupling partner, yielding high percentages of desired products .

Material Science

Development of Functional Materials
The unique electronic properties imparted by the trifluoromethoxy group make this boronic acid useful in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). Its ability to form stable complexes with various substrates enhances its utility in these applications.

Case Study: Sensor Development
Research has shown that incorporating 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid into polymer matrices results in materials with enhanced sensitivity to specific analytes. For instance, sensors designed for detecting glucose levels exhibited improved response times and sensitivity due to the compound's boron functionality .

Agricultural Chemistry

Pesticide Development
The compound has been explored as a potential lead structure in developing new agrochemicals. Its ability to interact with specific biological targets makes it suitable for designing herbicides or fungicides.

Data Table: Efficacy of Boronic Acid Derivatives Against Pathogens

CompoundTarget PathogenInhibition Zone (mm)
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidFusarium oxysporum15
Other Boronic Acid DerivativeFusarium oxysporum10

The above table illustrates that the trifluoromethoxy derivative shows superior efficacy compared to other boronic acids tested .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid are compared below with analogous pyridine-based boronic acids. Key differences include substituent positions, electronic effects, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Solubility Key Applications
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid C₁₂H₉BF₃NO₃ 282.81* 3: 4-(CF₃O)Ph; 5: B(OH)₂ Organic solvents (inferred) Suzuki coupling, drug design
(5-Trifluoromethylpyridin-3-yl)boronic acid C₆H₅BF₃NO₂ 190.92 3: B(OH)₂; 5: CF₃ Slightly soluble in water Heterocycle synthesis
2-(Trifluoromethyl)pyridine-5-boronic acid C₆H₅BF₃NO₂ 190.92 2: CF₃; 5: B(OH)₂ Slightly soluble in water Agrochemical intermediates
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid C₆H₄BClF₃NO₂ 225.36 2: Cl; 3: B(OH)₂; 6: CF₃ Not reported Functional material synthesis
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid C₁₀H₁₁BF₃NO₃ 273.01* 2: OPr; 3: B(OH)₂; 5: CF₃ DMSO, CH₂Cl₂ Substitution reactions

*Calculated values based on structural analysis.

Key Findings:

Steric hindrance from the bulky 4-(trifluoromethoxy)phenyl group may reduce coupling efficiency compared to smaller substituents like CF₃ or Cl, as observed in similar Suzuki reactions .

Applications :

  • The target compound is tailored for introducing trifluoromethoxy-substituted aromatics into drug candidates, a niche application compared to the broader utility of trifluoromethyl-substituted analogs in agrochemicals .
  • Chloro-substituted derivatives (e.g., ) are preferred in materials science due to their ability to undergo further functionalization .

Biological Activity

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a boronic acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethoxy group, which enhances its reactivity and interaction with biological targets. The following sections will detail its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid can be represented as follows:

C12H10BF3NO3\text{C}_{12}\text{H}_{10}\text{B}\text{F}_3\text{N}\text{O}_3

This compound contains a pyridine ring, a phenyl group substituted with a trifluoromethoxy moiety, and a boronic acid functional group. The electron-withdrawing nature of the trifluoromethoxy group plays a crucial role in modulating the compound's biological activity.

The biological activity of 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid primarily involves its interactions with various enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes such as lactate dehydrogenase, which is significant in cancer metabolism.
  • Protein Binding : It exhibits binding interactions with biomolecules, influencing cellular processes such as signaling pathways and gene expression.
  • Cross-Coupling Reactions : As a boronic acid derivative, it serves as a key reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules .

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Activity Description
Anticancer Potential Investigated for its ability to inhibit tumor cell proliferation in vitro.
Enzyme Inhibition Shown to inhibit lactate dehydrogenase, affecting metabolic pathways in cancer.
Antibacterial Properties Preliminary studies suggest potential antibacterial activity against specific pathogens .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid effectively inhibited the growth of various cancer cell lines. The mechanism was attributed to the inhibition of lactate dehydrogenase, which is crucial for cancer cell metabolism.
  • Enzyme Interaction Studies : In vitro assays indicated that this compound could selectively inhibit certain kinases involved in inflammatory processes. The selectivity was attributed to the trifluoromethoxy group enhancing binding affinity to the target enzyme compared to non-fluorinated analogs .
  • Antibacterial Research : Recent investigations into the antibacterial properties revealed that this compound could bind more effectively to bacterial enzymes than to human counterparts, suggesting a potential for developing selective antibacterial agents .

Q & A

Q. What are the standard synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic acid moiety. A common approach involves:

  • Reagents : Aryl halides (e.g., bromo- or iodo-substituted pyridines) and palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
  • Conditions : Mild bases (K₂CO₃ or NaOAc) in polar aprotic solvents (THF, DMF) at 60–100°C under inert atmosphere .
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or HPLC .
    Key considerations : Optimize ligand choice (e.g., XPhos) to enhance coupling efficiency with electron-deficient aryl partners .

Q. How is the compound structurally characterized post-synthesis?

Analytical techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm; trifluoromethoxy group at δ 4.3–4.7 ppm) .
    • ¹⁹F NMR to verify the trifluoromethoxy signal (δ -55 to -58 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 288.06) .
  • Infrared (IR) spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) and aromatic C=C/C=N bands (~1600 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

The boronic acid group enables:

  • Cross-coupling reactions : Suzuki couplings to construct biaryl systems for drug scaffolds .
  • Protodeboronation studies : Investigating steric/electronic effects on boron retention .
  • Coordination chemistry : Acting as a ligand for transition-metal catalysts in asymmetric synthesis .

Q. How should the compound be stored to ensure stability?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent hydrolysis of the boronic acid group .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How do reaction kinetics vary under different conditions for cross-coupling reactions?

Methodological approaches :

  • Kinetic profiling : Use pseudo-first-order conditions to measure rate constants (k) via UV-Vis or LC-MS monitoring .
  • Variable parameters :
    • pH : Higher basicity (pH > 10) accelerates transmetallation but may promote protodeboronation .
    • Temperature : Arrhenius plots reveal activation energies; optimal ranges are 70–90°C for aryl chlorides .
  • Catalyst loading : Lower Pd concentrations (0.5–1 mol%) reduce side reactions but require longer reaction times .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural validation?

Strategies :

  • Comparative analysis : Cross-reference with analogous compounds (e.g., 3-trifluoromethylpyridine boronic acid derivatives) .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to validate experimental data .
  • 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .

Q. What methodologies quantify the compound’s binding affinity to biological targets?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure real-time binding (K_d values) .
  • Isothermal titration calorimetry (ITC) : Directly quantify enthalpy/entropy changes during ligand-protein interactions .
  • Fluorescence polarization assays : Competitive binding studies using fluorescent probes (e.g., FITC-labeled inhibitors) .

Q. How can air-sensitive reactions involving this compound be optimized for reproducibility?

Best practices :

  • Schlenk techniques : Use double-manifold systems for solvent degassing and reagent transfer under inert conditions .
  • Glovebox protocols : Conduct weighing and reaction setup in O₂-free environments (<1 ppm) .
  • In-line monitoring : Employ ReactIR or Raman spectroscopy to track reaction intermediates without exposure .

Q. What advanced analytical methods resolve purity challenges in complex reaction mixtures?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate boronic acid derivatives .
  • Chiral chromatography : Resolve enantiomers using Chiralpak IC or AD-H columns for asymmetric synthesis applications .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

Q. How does the trifluoromethoxy group influence metabolic stability in drug design?

Mechanistic insights :

  • Lipophilicity enhancement : LogP increases by ~0.5–1.0 units, improving membrane permeability .
  • Metabolic resistance : The CF₃O group resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • In silico modeling : MD simulations (e.g., GROMACS) predict interactions with hydrophobic binding pockets .

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